molecular formula C23H24N2O4S B248409 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether

2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether

Cat. No. B248409
M. Wt: 424.5 g/mol
InChI Key: DJEDBIKDLRRMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether, also known as MPEP, is a compound that has been widely used in scientific research for its ability to selectively block the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological and pathological processes, including learning and memory, anxiety, depression, addiction, and neurodegenerative diseases.

Mechanism of Action

2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether selectively blocks the activity of mGluR5 by binding to its allosteric site, which is distinct from the site where glutamate binds. By blocking mGluR5 activity, 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether reduces the release of various neurotransmitters, including dopamine, glutamate, and GABA, which are involved in various physiological and pathological processes. This mechanism of action makes 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether a useful tool for investigating the role of mGluR5 in these processes.
Biochemical and Physiological Effects:
2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the target tissue. For example, 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether has been shown to reduce the release of dopamine in the striatum, which is involved in addiction and movement disorders. 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether has also been shown to reduce the release of glutamate in the hippocampus, which is involved in learning and memory. In addition, 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether has been shown to reduce the release of GABA in the amygdala, which is involved in anxiety and fear.

Advantages and Limitations for Lab Experiments

2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether has several advantages for lab experiments. First, it is a selective antagonist of mGluR5, which allows researchers to investigate the specific role of this receptor in various physiological and pathological processes. Second, 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether has a high affinity for mGluR5, which allows researchers to use low concentrations of the compound. However, 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether also has some limitations. For example, it has a short half-life in vivo, which requires frequent dosing. In addition, it has some off-target effects, which may complicate the interpretation of the results.

Future Directions

There are several future directions for the use of 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether in scientific research. First, 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether could be used to investigate the role of mGluR5 in other physiological and pathological processes, such as pain, inflammation, and epilepsy. Second, 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether could be used in combination with other compounds to investigate the synergistic effects of mGluR5 antagonists with other drugs. Third, 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether could be used in animal models of neurodegenerative diseases to investigate the potential therapeutic effects of mGluR5 antagonists in these diseases. Finally, 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether could be used in the development of new mGluR5 antagonists with improved pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether can be synthesized by several methods. One of the most commonly used methods is the reaction of 2-naphthol with 2-chloroethyl isocyanate to form 2-(2-chloroethyl) naphthol, which is then reacted with 4-(4-methylphenylsulfonyl)piperazine to form 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether. Another method involves the reaction of 2-naphthol with 2-(4-(4-methylphenylsulfonyl)piperazin-1-yl)acetic acid, followed by the cyclization of the resulting ester with triethylamine and 1,1'-carbonyldiimidazole.

Scientific Research Applications

2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. For example, 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether has been used to study the role of mGluR5 in learning and memory, anxiety, depression, addiction, and neurodegenerative diseases such as Parkinson's and Alzheimer's diseases. 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether has also been used to investigate the potential therapeutic effects of mGluR5 antagonists in these diseases.

properties

Product Name

2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C23H24N2O4S/c1-18-6-10-22(11-7-18)30(27,28)25-14-12-24(13-15-25)23(26)17-29-21-9-8-19-4-2-3-5-20(19)16-21/h2-11,16H,12-15,17H2,1H3

InChI Key

DJEDBIKDLRRMSK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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